molecular formula C10H11ClFNO2 B14792556 4-Chloro-1-(5-fluoro-2-methoxypyridin-3-yl)butan-1-one

4-Chloro-1-(5-fluoro-2-methoxypyridin-3-yl)butan-1-one

Katalognummer: B14792556
Molekulargewicht: 231.65 g/mol
InChI-Schlüssel: IORNDOVECMRNDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-1-(5-fluoro-2-methoxypyridin-3-yl)butan-1-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a pyridine ring, along with a butanone side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(5-fluoro-2-methoxypyridin-3-yl)butan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the chloro, fluoro, and methoxy substituents. The final step involves the addition of the butanone side chain. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1-(5-fluoro-2-methoxypyridin-3-yl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-Chloro-1-(5-fluoro-2-methoxypyridin-3-yl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 4-Chloro-1-(5-fluoro-2-methoxypyridin-3-yl)butan-1-one involves its interaction with specific molecular targets. The presence of the chloro, fluoro, and methoxy groups allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-5-fluoro-2-methoxypyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Contains similar functional groups but with a more complex structure.

Uniqueness

4-Chloro-1-(5-fluoro-2-methoxypyridin-3-yl)butan-1-one is unique due to its specific combination of functional groups and the butanone side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C10H11ClFNO2

Molekulargewicht

231.65 g/mol

IUPAC-Name

4-chloro-1-(5-fluoro-2-methoxypyridin-3-yl)butan-1-one

InChI

InChI=1S/C10H11ClFNO2/c1-15-10-8(5-7(12)6-13-10)9(14)3-2-4-11/h5-6H,2-4H2,1H3

InChI-Schlüssel

IORNDOVECMRNDV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=N1)F)C(=O)CCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.